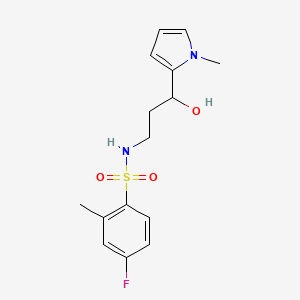

4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19FN2O3S and its molecular weight is 326.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamic Simulation Studies

Research on piperidine derivatives, including those related to sulfonamides, explores their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations provide insights into their reactivity parameters and adsorption behaviors, which are crucial for understanding the corrosion inhibition mechanism and potential applications in protecting metals from corrosion (Kaya et al., 2016).

Enhancement of Selectivity in Cyclooxygenase-2 Inhibition

Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2) enzymes, with the introduction of a fluorine atom notably increasing COX1/COX-2 selectivity. This research contributes to the development of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Bioconjugation and Therapeutic Applications

The strong electron-withdrawing property of the fluoride atom in compounds such as 4-fluorobenzenesulfonyl chloride makes it an excellent agent for the covalent attachment of biologicals to solid supports. This chemistry is pivotal for bioselective separation techniques and potential therapeutic applications, including the separation of lymphocyte subsets and tumor cells (Chang et al., 1992).

Antitumor Drug Development

Sulfonamide derivatives have been designed and synthesized for antitumor applications, showing significant potential as agents with low toxicity. The research into these compounds, including their synthesis and evaluation for antitumor activity, underscores the role of sulfonamides in developing new therapeutic agents (Huang et al., 2001).

Electrophilic Fluorination and Synthesis

The development of novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), enhances the enantioselectivity of fluorination reactions. This advancement is crucial for synthesizing enantiomerically pure compounds, demonstrating the importance of sulfonimide-based reagents in organic synthesis (Yasui et al., 2011).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to modulate the mas-related g-protein coupled receptor x2 (mrgprx2) .

Mode of Action

Mrgprx2 modulators generally work by binding to the receptor and altering its activity . This can lead to a variety of downstream effects depending on the specific nature of the compound and the context in which it is used.

Biochemical Pathways

These include the mediation of pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders . Therefore, modulation of MRGPRX2 could potentially impact these pathways.

Result of Action

Modulation of mrgprx2 can potentially ease pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders .

Propiedades

IUPAC Name |

4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3S/c1-11-10-12(16)5-6-15(11)22(20,21)17-8-7-14(19)13-4-3-9-18(13)2/h3-6,9-10,14,17,19H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSAAVRHWYCBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CN2C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)

![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)

![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)

![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)

![3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine](/img/structure/B2968773.png)